1-(pent-3-yn-1-yl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
869990-42-1 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-pent-3-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H2,1H3 |
InChI Key |
HKGWABQRWKHIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCN1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pent 3 Yn 1 Yl Piperidine
Retrosynthetic Analysis of the 1-(pent-3-yn-1-yl)piperidine Framework
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and feasible synthetic pathways. The most intuitive disconnection is at the C-N bond, which separates the piperidine (B6355638) ring from the pent-3-yn-1-yl side chain. This approach suggests the formation of this bond as a key step in the synthesis.
A second disconnection can be envisioned within the pent-3-yn-1-yl moiety itself, specifically at the C-C bond of the alkyne. This suggests a strategy where a smaller, functionalized piperidine derivative is coupled with a suitable alkyne precursor to construct the final carbon skeleton.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection | Bond Cleaved | Resulting Synthons | Corresponding Synthetic Reaction |
| C-N Bond | Piperidine N — C1 of pentynyl chain | Piperidine anion (or equivalent) + Electrophilic pent-3-yn-1-yl species | N-Alkylation |
| C-C Bond | C2 — C3 of pentynyl chain | Piperidinyl-ethyl synthon + Propyne (B1212725) synthon | C-C Coupling Reaction |
This analysis forms the basis for the synthetic methodologies discussed in the following sections.
Alkylation Strategies for Piperidine Nitrogen Functionalization.Current time information in Bangalore, IN.nih.govresearchgate.net
The formation of the C-N bond through N-alkylation of the piperidine ring is a common and effective strategy for synthesizing N-substituted piperidines. nih.gov Several methods can be employed to achieve this transformation.
Direct N-Alkylation via Halogenated Alkyne Precursors.researchgate.net
Direct N-alkylation involves the reaction of piperidine with a suitable pent-3-yn-1-yl halide, such as 1-bromo- or 1-iodo-pent-3-yne. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbon bearing the halogen.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net The slow addition of the alkyl halide can help to minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net
Table 2: Conditions for Direct N-Alkylation of Piperidine
| Alkylating Agent | Base | Solvent | Temperature | Reference |
| Alkyl bromide or iodide | Potassium Carbonate (K₂CO₃) | Dry DMF | Room Temperature | researchgate.net |
| Alkyl bromide or iodide | None (slow addition) | Anhydrous Acetonitrile | Room Temperature | researchgate.net |
Reductive Amination Approaches with Alkyne-Containing Aldehydes or Ketones.researchgate.net
Reductive amination offers an alternative route to N-alkylation and is particularly useful when the corresponding aldehyde or ketone is readily available. researchgate.netmasterorganicchemistry.com In this two-step, one-pot process, piperidine first reacts with an alkyne-containing carbonyl compound, such as pent-3-ynal, to form an iminium ion intermediate. This intermediate is then reduced in situ to the desired tertiary amine.
A key advantage of reductive amination is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose. researchgate.netmasterorganicchemistry.com The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. chim.it
Table 3: Reagents for Reductive Amination
| Carbonyl Precursor | Reducing Agent | Solvent | Key Features | Reference |
| Aldehydes/Ketones | Sodium Cyanoborohydride (NaBH₃CN) | Methanol/Ethanol | Selective for iminium ions, effective at controlled pH. | masterorganicchemistry.com |
| Aldehydes/Ketones | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane/Dichloroethane | Milder, less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |
Mitsunobu-type Reactions in the Synthesis of N-substituted Piperidines
The Mitsunobu reaction provides a powerful method for the N-alkylation of piperidine using an alcohol precursor, such as pent-3-yn-1-ol. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group. The piperidine then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion, leading to the formation of the N-alkylated product with inversion of configuration at the alcohol carbon. organic-chemistry.org This method is particularly advantageous for the synthesis of chiral N-substituted piperidines from chiral alcohols. organic-chemistry.org Modifications to the standard Mitsunobu protocol have been developed to improve yields and simplify purification. rsc.org
C-C Bond Formation Methodologies for the Pent-3-yn-1-yl Moiety
An alternative synthetic strategy involves the formation of the carbon skeleton of the pent-3-yn-1-yl side chain after its attachment to the piperidine ring.
Coupling Reactions for Alkyne Chain Extension
This approach would start with a piperidine derivative containing a shorter alkyne chain, for example, 1-(prop-2-yn-1-yl)piperidine (B1267447) (N-propargylpiperidine). The terminal alkyne can then be extended through a C-C bond-forming reaction, such as a Sonogashira coupling.
The Sonogashira coupling reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In this context, a variation of this reaction could be employed where the terminal alkyne of N-propargylpiperidine is deprotonated to form a nucleophilic acetylide, which then reacts with an appropriate electrophile, such as methyl iodide, to introduce the methyl group at the terminal position of the alkyne, thus forming the pent-3-yn-1-yl moiety.
Grignard and Organometallic Reagent Applications in Alkyne Synthesis
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and organometallic reagents are powerful tools for this purpose. whiterose.ac.uk In the synthesis of alkyne-substituted piperidines like this compound, Grignard and other organometallic reagents play a crucial role. These reagents, characterized by a carbon-metal bond, exhibit varying reactivity depending on the metal, with organolithium and organomagnesium (Grignard) reagents being highly reactive due to the polar nature of their C-M bonds. whiterose.ac.uk
A plausible synthetic route to this compound involves the reaction of a suitable piperidine-containing electrophile with a pentynyl Grignard reagent. For instance, the reaction of 1-(3-halopropyl)piperidine with a metallated propyne derivative could yield the target compound. Another approach is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a one-pot, three-component synthesis of propargylamines from an aldehyde, an alkyne, and an amine. ajgreenchem.com In the context of this compound, this could involve the reaction of an appropriate aldehyde, piperidine, and an alkyne.
The use of organozinc reagents presents an alternative with higher functional group tolerance due to the less polar, more covalent nature of the zinc-carbon bond. whiterose.ac.uk Cross-coupling reactions of organozinc reagents with various electrophiles in the presence of a palladium catalyst have been successfully employed in the synthesis of complex molecules. whiterose.ac.uk Furthermore, the enantioselective addition of Grignard reagents to pyridinium (B92312) ions, catalyzed by a chiral copper(I) complex, provides a pathway to chiral dihydropyridones, which can be precursors to substituted piperidines. acs.org
The following table summarizes various organometallic reactions that are relevant to the synthesis of alkyne-bearing piperidines.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
| A³ Coupling | Aromatic aldehydes, piperidine, phenylacetylene | nano ZnAl2O4 | Propargylamines | researchgate.net |
| Reductive Cross-Coupling | Conjugated alkynes, aromatic imines | Not specified | Allylic amines | nih.gov |
| Dearomative Alkylation | Pyridine derivatives, Grignard reagents | Chiral copper(I) complex | Chiral dihydro-4-pyridones | acs.org |
| Addition to Oxazolidines | Chiral 1,3-oxazolidines, Grignard reagents | High diastereoselectivity | Optically active amines | jst.go.jp |
Stereochemical Considerations in the Synthesis of Alkyne-bearing Piperidines
The synthesis of substituted piperidines often introduces one or more stereocenters, making stereochemical control a critical aspect of the synthetic strategy. While this compound itself is an achiral molecule, the principles of stereoselective synthesis are paramount when designing routes to chiral analogs or when using chiral precursors. The development of methods for the stereoselective synthesis of substituted piperidines is a significant goal in modern organic chemistry. nih.gov
Several strategies have been developed to control the stereochemistry of the piperidine ring. For example, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides access to densely substituted, oxygenated piperidines with well-defined stereochemistry. acs.org The stereochemical outcome of such reactions can be influenced by directing groups on the substrate. acs.org
The use of chiral auxiliaries is another common approach. For instance, chiral 1,3-oxazolidines derived from amino acids can react with Grignard reagents with high diastereoselectivity to produce optically active amines, which can be precursors to chiral piperidines. jst.go.jp Similarly, the use of chiral ligands in metal-catalyzed reactions can induce enantioselectivity. A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridine, which provides access to enantioenriched 3-substituted tetrahydropyridines. acs.org
The stereochemistry of substituents on the piperidine ring can significantly impact the biological activity of the molecule. For instance, the cis- and trans-isomers of 2,5-disubstituted piperidines have been shown to exhibit different potencies as dopamine (B1211576) transport inhibitors. whiterose.ac.uk In the case of alkyne-bearing piperidines, the geometry of any double bonds present in the molecule can also lead to stereoisomers with distinct biological activities. acs.org
The table below highlights some stereoselective methods applicable to piperidine synthesis.
| Stereoselective Method | Key Transformation | Stereochemical Control | Example Product | Reference |
| Directed Epoxidation | Diastereoselective epoxidation of tetrahydropyridines | Hydrogen bonding to a directing group | Densely substituted piperidinols | acs.org |
| Asymmetric Catalysis | Rh-catalyzed asymmetric carbometalation of dihydropyridine | Chiral phosphoramidite (B1245037) ligand | Enantioenriched 3-piperidines | acs.org |
| Chiral Auxiliary | Diastereoselective addition of Grignard reagents to chiral 1,3-oxazolidines | Bulky substituent on the oxazolidine | Optically active amines | jst.go.jp |
| Reductive Amination Cascade | Double reductive amination using an η4-dienetricarbonyliron complex | Steric bulk of the tricarbonyliron moiety | Single diastereoisomer of 2-dienyl-substituted piperidines | rsc.org |
Green Chemistry Approaches and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of piperidines and alkynes is an area of active research. rsc.orgacs.org A sustainable synthesis of this compound would ideally involve atom-economical reactions, the use of renewable feedstocks, recyclable catalysts, and environmentally benign solvents.
One green approach to piperidone synthesis, a precursor to piperidines, avoids the classical Dieckman condensation, offering significant advantages. figshare.com The use of water as a solvent in certain reactions, such as the iridium(III)-catalyzed stereoselective synthesis of substituted piperidines, can prevent racemization of enantioenriched substrates. nih.gov
The development of recyclable catalysts is a key aspect of sustainable synthesis. nih.gov For instance, hierarchically porous mixed oxide sheetlike copper–aluminum nanocomposites have been used as recyclable catalysts for the one-pot green synthesis of substituted pyrrolidines and piperidines with low metal leaching. acs.org Similarly, the use of microwave irradiation can significantly accelerate reactions, leading to improved energy efficiency. researchgate.net
Electrochemical methods are also emerging as a powerful tool in green organic synthesis. rsc.org These methods can generate highly reactive species under mild conditions without the need for expensive and often toxic catalysts and reagents, thus reducing waste. rsc.orgchim.it The electrochemical diselenylation of terminal alkynes is an example of a green, atom-economical transformation. acs.org
The following table compares traditional and green approaches to the synthesis of related compounds.
| Synthetic Aspect | Traditional Approach | Green/Sustainable Alternative | Benefits of Green Approach | Reference |
| Catalyst | Homogeneous, non-recyclable metal catalysts | Recyclable nanocatalysts (e.g., CuAl-MO), organocatalysts | Reduced waste, lower cost, reusability | nih.govacs.org |
| Solvent | Toxic organic solvents | Water, solvent-free conditions, or greener solvents like t-BuOH/water | Reduced environmental impact, improved safety | nih.govresearchgate.net |
| Energy Source | Conventional heating (long reaction times) | Microwave irradiation | Faster reactions, improved energy efficiency | researchgate.net |
| Reaction Type | Multi-step syntheses with stoichiometric reagents | One-pot multicomponent reactions (e.g., A³ coupling) | Higher atom economy, reduced waste, process simplification | ajgreenchem.com |
| Redox Chemistry | Use of chemical oxidants/reductants | Electrochemical synthesis | Avoids toxic reagents, uses electricity as a clean reagent | rsc.orgchim.itacs.org |
Reaction Chemistry and Derivatization of 1 Pent 3 Yn 1 Yl Piperidine
Alkyne Functional Group Transformations
The carbon-carbon triple bond is a region of high electron density, making it susceptible to a wide array of electrophilic additions and reduction reactions.
The reduction of the alkyne in 1-(pent-3-yn-1-yl)piperidine can be controlled to yield either the corresponding alkane, cis-alkene, or trans-alkene, depending on the reagents and conditions employed. openochem.org
Complete Hydrogenation to Alkane: Catalytic hydrogenation of the alkyne to the corresponding alkane, 1-pentylpiperidine, can be achieved using excess hydrogen gas (H₂) with a standard metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). openochem.orgyoutube.com The reaction proceeds through an alkene intermediate, but with these catalysts, the reaction goes to full saturation. libretexts.org
Selective Reduction to cis-Alkene: To stop the hydrogenation at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate or barium sulfate (B86663) and treated with quinoline, is commonly used for this purpose. youtube.com This catalytic system facilitates the syn-addition of hydrogen across the triple bond, resulting in the selective formation of the cis-alkene, (Z)-1-(pent-3-en-1-yl)piperidine.
Selective Reduction to trans-Alkene: The synthesis of the trans-alkene, (E)-1-(pent-3-en-1-yl)piperidine, is accomplished through a dissolving metal reduction. youtube.com This reaction typically uses an alkali metal, such as sodium (Na) or lithium (Li), dissolved in liquid ammonia (B1221849) (NH₃). openochem.orglibretexts.org The mechanism involves a radical anion intermediate. The trans-vinyl anion intermediate is more stable due to reduced steric hindrance and is therefore formed preferentially, leading to the trans product upon protonation. libretexts.org
| Product | Reagents and Conditions | Stereochemistry |
| 1-Pentylpiperidine | H₂ (excess), Pt, Pd, or Ni catalyst | N/A (Alkane) |
| (Z)-1-(Pent-3-en-1-yl)piperidine | H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | cis (Z-isomer) |
| (E)-1-(Pent-3-en-1-yl)piperidine | Na or Li in liquid NH₃ | trans (E-isomer) |
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the internal alkyne of this compound can yield vinyl halides. With an unsymmetrical internal alkyne, the addition of one equivalent of HX can lead to a mixture of four possible products: the (E)- and (Z)-isomers of both regioisomers (3-halo- and 4-halo-alkenes). youtube.comchemistrysteps.com Since both sides of the alkyne are similarly substituted, a mixture of products is expected. youtube.com
With the addition of two or more equivalents of a hydrogen halide, the reaction proceeds further to form a geminal dihalide, where both halogen atoms are attached to the same carbon atom. chemistrysteps.comyoutube.comkhanacademy.org The initial addition forms a vinyl halide, which then undergoes a second addition. The intermediate carbocation in the second step is stabilized by resonance from the lone pair of the first halogen, leading to the geminal product. chemistrysteps.com
Hydroamination: While intermolecular hydroamination of unactivated internal alkynes can be challenging, intramolecular hydroamination is a more established process for forming heterocyclic compounds. For a molecule like this compound, intermolecular hydroamination would involve the addition of an amine across the triple bond, a reaction that typically requires a catalyst (e.g., rhodium complexes) to proceed efficiently.
Hydration: The hydration of the alkyne in this compound adds a molecule of water across the triple bond to yield a ketone. For an unsymmetrical internal alkyne, hydration typically yields a mixture of two ketones, as the initial addition of the hydroxyl group can occur at either of the two sp-hybridized carbons. The reaction is commonly catalyzed by mercury salts (like HgSO₄) in aqueous sulfuric acid. The initial product is an enol, which rapidly tautomerizes to the more stable ketone.
Oxidation: The alkyne moiety can be cleaved oxidatively using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis, followed by a workup with water, will cleave the triple bond to form two carboxylic acids. In the case of this compound, this reaction would yield acetic acid and 3-(piperidin-1-yl)propanoic acid.
Cycloaddition reactions offer a powerful method for constructing cyclic structures. The internal alkyne of this compound can potentially participate in such reactions.
[2+2] Cycloaddition: Thermally driven, transition-metal-catalyzed [2+2] cycloadditions between alkynes and alkenes are a versatile method for synthesizing cyclobutene (B1205218) derivatives. researchgate.net While some catalytic systems are limited to terminal alkynes orgsyn.orgorganic-chemistry.org, others employing catalysts based on cobalt or ruthenium have shown efficacy for internal alkynes. researchgate.netacs.org The reaction of this compound with an alkene under appropriate catalytic conditions could yield a substituted cyclobutene. The regioselectivity of such reactions can be a significant challenge with unsymmetrical alkynes and alkenes. acs.org
Other Cycloadditions: Alkynes are known to participate in a variety of other cycloaddition reactions, including [2+2+2] and [4+2] (Diels-Alder) reactions, which are fundamental in the synthesis of aromatic and non-aromatic carbocyclic and heterocyclic systems. wiley-vch.de The applicability of these reactions would depend on the specific diene or other reaction partners employed.
Piperidine (B6355638) Ring Modifications and Remote Functionalizations
The piperidine ring, particularly the tertiary nitrogen atom, is also a site for chemical modification.
The lone pair of electrons on the tertiary nitrogen of the piperidine ring makes it nucleophilic and susceptible to oxidation. A common transformation is the formation of an N-oxide.
N-Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.com This reaction converts the tertiary amine of this compound into this compound 1-oxide.
The resulting N-oxide has significantly different properties from the parent amine. The N⁺–O⁻ bond is highly polar and can form strong hydrogen bonds, which can increase water solubility. nih.gov Heteroaromatic N-oxides are known to be versatile synthetic intermediates. thieme-connect.de While aliphatic N-oxides are also well-known, they can act as prodrugs that are reduced back to the tertiary amine in vivo. google.com The N-oxide functionality can also influence the electronic properties of the molecule and serve as an intermediate for further reactions. nih.govnih.gov
Functionalization of the Piperidine Ring Carbons
The direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for the synthesis of complex derivatives. While no studies have specifically detailed the functionalization of the piperidine ring carbons in this compound, general methodologies for N-alkyl piperidines are well-established. These typically involve the formation of an iminium ion intermediate, which can then be attacked by a variety of nucleophiles.
Key approaches for the α-functionalization of N-alkyl piperidines include:
Oxidative methods: Treatment of N-alkyl piperidines with oxidizing agents can generate an enamine or an iminium ion, which can then react with nucleophiles.
Photoredox catalysis: This modern approach allows for the generation of α-amino radicals under mild conditions, which can then participate in a variety of bond-forming reactions.
The presence of the pent-3-yn-1-yl substituent on the nitrogen atom of this compound could potentially influence the regioselectivity and reactivity of such functionalization reactions. The alkyne moiety might interact with certain catalysts or reagents, and the electronic properties of the N-substituent would affect the stability of any charged intermediates. However, without experimental data, these remain hypothetical considerations.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product. Piperidine and its derivatives are frequently used as one of the components in MCRs, often serving as the amine source.
Common MCRs where a secondary amine like piperidine is a key reactant include:
Mannich reaction: This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine.
Ugi reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.
Petasis reaction: A reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid.
In the context of this compound, its participation in such reactions is plausible. The secondary amine functionality is available to react in the typical fashion. The alkyne group in the N-substituent would be carried into the final product, offering a handle for further synthetic transformations, such as click chemistry or reduction.
A hypothetical multi-component reaction involving this compound is presented in the table below. It is important to reiterate that this is a conceptual example, as no specific instances have been reported in the literature.
Hypothetical Multi-component Reaction
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Structure |
|---|---|---|---|---|
| Mannich-type Reaction | This compound | Formaldehyde | Acetophenone | 3-(1-(pent-3-yn-1-yl)piperidino)-1-phenylpropan-1-one |
Information regarding the spectroscopic and structural elucidation of this compound is not available in the public domain. Extensive searches for experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography for this specific compound did not yield any published results.
Therefore, a detailed analysis as requested in the outline cannot be provided. Scientific literature and chemical databases lack specific experimental values for the ¹H NMR, ¹³C NMR, 2D NMR, IR, MS, and crystallographic analysis of this compound.
Spectroscopic and Structural Elucidation Techniques for Synthetic Verification and Mechanistic Understanding
Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods within this category, providing detailed stereochemical information that is invaluable for determining the absolute configuration of chiral compounds.
The applicability of these techniques is predicated on the existence of chirality in the molecule of interest. In the case of 1-(pent-3-yn-1-yl)piperidine, the molecule is achiral. It does not possess a stereocenter, an axis of chirality, or a plane of chirality, and it has a plane of symmetry. Consequently, this compound does not exhibit a VCD or ECD spectrum and is optically inactive. Therefore, the determination of its absolute configuration is not applicable.
However, the piperidine (B6355638) ring is a common structural motif in a vast array of natural products and synthetic compounds that are chiral and exhibit significant biological activity. nih.gov For these chiral piperidine derivatives, VCD and ECD are crucial tools for unambiguously establishing their absolute configuration. mdpi.com
The general principle involves measuring the experimental VCD or ECD spectrum of a chiral molecule and comparing it to the theoretical spectrum calculated for a specific enantiomer (e.g., the R or S configuration). A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule as a function of frequency. This results in a spectrum with positive and negative bands corresponding to the vibrational modes of the molecule. The determination of absolute configuration by VCD involves the following steps:
Conformational Analysis: The first step is to identify all low-energy conformers of the chiral molecule using computational methods, as the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers.
Quantum Chemical Calculations: For each stable conformer, the vibrational frequencies and VCD intensities are calculated using quantum chemistry software (e.g., Gaussian). Density Functional Theory (DFT) with a suitable basis set is commonly employed for these calculations.
Spectral Simulation: The calculated VCD spectra of the individual conformers are then Boltzmann-averaged according to their relative energies to generate a final theoretical spectrum for a chosen enantiomer.
Comparison and Assignment: The theoretical spectrum is compared to the experimental VCD spectrum. If the signs and relative intensities of the major bands in the experimental and theoretical spectra match, the absolute configuration of the compound is assigned as that of the enantiomer used in the calculation.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. The resulting spectrum is characterized by positive or negative Cotton effects. The process for determining absolute configuration using ECD is analogous to that of VCD:
Conformational Search: A thorough conformational search is performed to locate the most stable conformers.
Excitation Energy Calculations: For each conformer, the electronic transition energies and rotational strengths are calculated using time-dependent DFT (TD-DFT) or other suitable methods.
Spectrum Generation: The calculated transitions are typically broadened with a Gaussian function, and the spectra of the individual conformers are Boltzmann-averaged to produce the final theoretical ECD spectrum.
Comparison and Assignment: The experimental ECD spectrum is then compared to the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration.
For many chiral piperidine-containing natural products, these computational chiroptical methods have become the standard for stereochemical assignment, often complementing or replacing traditional methods like X-ray crystallography, which requires suitable single crystals. researchgate.net
Below is a table summarizing the general workflow for absolute configuration determination using VCD and ECD for a generic chiral piperidine derivative.
| Step | VCD | ECD |
| 1. Experimental Measurement | Measure the VCD spectrum of the chiral compound in a suitable solvent (e.g., CDCl₃). | Measure the ECD spectrum of the chiral compound in a suitable solvent (e.g., Methanol). |
| 2. Computational Modeling | Perform a conformational search for the molecule (e.g., using molecular mechanics or DFT). | Perform a conformational search for the molecule. |
| 3. Quantum Chemical Calculations | Optimize the geometry and calculate vibrational frequencies and VCD intensities for each low-energy conformer (e.g., using DFT at the B3LYP/6-31G(d) level). | Optimize the geometry and calculate electronic excitation energies and rotational strengths for each low-energy conformer (e.g., using TD-DFT). |
| 4. Spectral Simulation | Boltzmann-average the calculated spectra of all conformers to generate the final theoretical VCD spectrum for one enantiomer. | Boltzmann-average the calculated spectra of all conformers to generate the final theoretical ECD spectrum for one enantiomer. |
| 5. Comparison and Assignment | Compare the experimental VCD spectrum with the simulated spectrum. A good correlation in the sign and intensity of the bands confirms the absolute configuration. | Compare the experimental ECD spectrum with the simulated spectrum. A good correlation in the sign and position of the Cotton effects confirms the absolute configuration. |
Computational and Theoretical Chemistry Studies of 1 Pent 3 Yn 1 Yl Piperidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For a molecule like 1-(pent-3-yn-1-yl)piperidine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), would provide a detailed understanding of its fundamental properties. researchgate.net
These calculations begin by determining the molecule's most stable three-dimensional arrangement of atoms (optimized geometry). From this optimized structure, a variety of electronic properties can be computed. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the charge distribution across the molecule. For this compound, the MEP would likely show a region of high electron density (negative potential) around the nitrogen atom of the piperidine (B6355638) ring and the π-electron cloud of the carbon-carbon triple bond. These regions represent the most probable sites for electrophilic attack. Conversely, areas of positive potential would indicate sites susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons (electrophile). youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair and the π-system of the alkyne, which are the most nucleophilic centers. researchgate.net The LUMO would be distributed more broadly, indicating potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations would precisely quantify these energies and map the spatial distribution of the frontier orbitals, offering a clear prediction of the molecule's reactive behavior.
Transition State Theory for Reaction Mechanism Elucidation
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org When combined with DFT, it allows for the location of transition states—the highest energy point along a reaction pathway—and the calculation of the activation energy (Ea). libretexts.org This energy barrier determines the reaction rate.
Potential reactions for this compound include electrophilic additions to the alkyne, N-alkylation, or more complex cyclization reactions. nih.gov For each proposed mechanism, computational chemists can model the entire reaction coordinate, identifying reactants, intermediates, transition states, and products. By calculating the Gibbs free energy of activation (ΔG‡), TST can predict which reaction pathways are kinetically favored, thus elucidating the most probable reaction mechanism. For example, a study on the OH-initiated degradation of piperidine used TST to model potential energy surfaces and reaction pathways. acs.org
Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods
The piperidine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. rsc.org The substituent on the nitrogen, the pent-3-yn-1-yl group, can occupy either an axial or an equatorial position. Conformational analysis, using both rapid molecular mechanics (MM) methods and more accurate quantum chemical (QM) calculations like DFT, is employed to determine the relative stabilities of these conformers. nih.govrsc.org
For this compound, the chair conformation with the pentynyl group in the equatorial position is overwhelmingly predicted to be the most stable conformer. This arrangement minimizes steric hindrance (1,3-diaxial interactions) that would occur if the bulky substituent were in the axial position. While the chair is the global minimum, other higher-energy conformations like the boat and twist-boat also exist on the potential energy surface. rsc.org Computational methods can quantify the energy differences between these forms, revealing the molecule's conformational landscape and the energy barriers to interconversion. acs.org
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemical methods provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its interactions with its environment. researchgate.netrsc.org In an MD simulation, the molecule is placed in a simulated box, often filled with solvent molecules like water, and the motions of all atoms are calculated over time based on a force field.
An MD simulation of this compound in an aqueous solution would reveal how the molecule behaves in a more realistic, biological context. nih.govuib.no It would show the conformational stability of the piperidine ring, the flexibility of the pentynyl side chain, and the formation of hydrogen bonds between the piperidine nitrogen and surrounding water molecules. researchgate.net Analysis of the simulation trajectory can provide information on key properties such as the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Solvent-Accessible Surface Area (SASA) to understand its exposure to the solvent. researchgate.net
Quantum-Chemical NMR Calculations for Enhanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Quantum-chemical calculations can significantly aid in this process by accurately predicting NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. gaussian.com The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed in conjunction with DFT. youtube.comimist.ma
By calculating the NMR parameters for a proposed structure of this compound and comparing them to the experimental spectrum, chemists can confirm its structural assignment with a high degree of confidence. youtube.com Discrepancies between calculated and experimental values can often be resolved by considering different conformations or the influence of the solvent, which can be modeled using continuum models like the Polarizable Continuum Model (PCM).
Advanced Analytical Techniques in the Research of 1 Pent 3 Yn 1 Yl Piperidine
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Reaction Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing reaction precursors, identifying volatile byproducts, and profiling reaction pathways that may involve 1-(pent-3-yn-1-yl)piperidine. The analysis of amines by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. chromatographyonline.com
To overcome these challenges, derivatization is often employed. Alkylamines can be converted to less polar derivatives, such as pentafluorobenzylimines or carbamates, prior to analysis. nih.govcopernicus.org This process improves chromatographic performance and detection limits. copernicus.org For reaction profiling, GC-MS can identify a wide range of compounds, including alkynes and other functional groups present in a reaction mixture. researchgate.net For instance, Pyrolysis-GC/MS (Py-GC/MS) has been used to study the formation of piperidine (B6355638) from precursors like lysine in the presence of sugars, identifying key intermediates and adducts formed during the reaction. nih.gov This demonstrates the technique's capability to elucidate complex reaction mechanisms and identify unexpected products.
The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for confident identification of unknown compounds in a sample mixture. This is critical for understanding side reactions and degradation pathways in the synthesis and storage of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium, constant flow mode (e.g., 1 mL/min) | |
| Oven Program | Example: Start at 150°C (2 min hold), ramp at 50°C/min to 250°C (4 min hold) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | |
| Derivatization Agent (if needed) | Pentafluorobenzaldehyde or Isobutyl chloroformate | nih.govcopernicus.org |
Capillary Electrophoresis (CE) in the Analysis of Related Amine Compounds
Capillary Electrophoresis is a high-efficiency separation technique that serves as a powerful alternative and complement to HPLC for the analysis of charged species. analyticaltoxicology.com Given that this compound is a tertiary amine, it can be readily protonated in acidic buffer systems to form a cation. This makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE.
In CE, separation occurs in a narrow-bore fused-silica capillary based on the differential migration of analytes in an electric field. The technique offers several advantages, including extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. analyticaltoxicology.com For the analysis of amine compounds, a simple buffer system, such as a phosphate or borate buffer, is typically used. researchgate.net Detection is often accomplished using a UV detector, with the wavelength set to the low UV region (e.g., 200 nm) where simple amines exhibit some absorbance. researchgate.net
CE is particularly well-suited for purity analysis, the separation of closely related structural analogs, and the monitoring of synthetic reactions involving charged reagents or products. researchgate.net For example, it can be used to monitor the progress of a reaction by separating the protonated amine product from neutral starting materials or byproducts.
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Fused silica, e.g., 50-75 µm ID, ~50 cm total length | researchgate.net |
| Background Electrolyte (Buffer) | e.g., 20 mM Sodium Phosphate buffer (pH 6.86) | researchgate.net |
| Applied Voltage | 15-25 kV | researchgate.net |
| Temperature | 25°C | researchgate.net |
| Injection | Hydrodynamic (e.g., 50 mbar for 2-5 s) | analyticaltoxicology.comresearchgate.net |
| Detection | UV at 200 nm | researchgate.net |
| Compound Name |
|---|
| This compound |
| 4-toluenesulfonyl chloride |
| Acetonitrile (B52724) |
| Phosphoric Acid |
| Pentafluorobenzaldehyde |
| Isobutyl chloroformate |
| Lysine |
| Sodium Phosphate |
| Sodium Borate |
Future Directions and Emerging Research Avenues for 1 Pent 3 Yn 1 Yl Piperidine
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
Future synthetic efforts towards 1-(pent-3-yn-1-yl)piperidine and its derivatives will increasingly focus on the principles of green chemistry to minimize environmental impact and improve efficiency. amazonaws.comrsc.org The concept of atom economy, which maximizes the incorporation of all reactant materials into the final product, will be a central theme. nih.govwordpress.comnih.gov
Key research avenues include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the target molecule can significantly reduce steps, solvent use, and waste generation. rasayanjournal.co.in For instance, a potential MCR could involve the reaction of piperidine (B6355638), an appropriate aldehyde, and an alkyne-containing component in a convergent manner.
Catalytic Hydrogenation of Pyridine Precursors: The hydrogenation of substituted pyridines is a common route to piperidines. nih.gov Future research will focus on developing more sustainable catalysts that operate under milder conditions (lower temperature and pressure) and are recyclable, moving away from precious metal catalysts where possible. nih.gov
"Borrowing Hydrogen" Methodologies: Advanced catalytic systems, often employing iridium, can enable the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This allows for the use of alcohols as alkylating agents, with water being the only byproduct, representing a highly atom-economical and environmentally benign approach. nih.gov
Flow Chemistry: Implementing continuous flow synthesis can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes. This approach can also facilitate the use of immobilized catalysts, simplifying purification and catalyst recycling.
Table 1: Comparison of Synthetic Efficiency Metrics
| Metric | Description | Goal in Green Synthesis |
|---|---|---|
| Atom Economy | (MW of desired product / Total MW of all reactants) x 100% | Maximize (approaching 100%) amazonaws.com |
| E-Factor | Total waste (kg) / Product (kg) | Minimize (approaching 0) nih.gov |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Minimize (approaching 1) |
| Reaction Yield | (Actual yield / Theoretical yield) x 100% | Maximize |
Application of this compound as a Building Block in Complex Chemical Architectures
The bifunctional nature of this compound, containing both a nucleophilic nitrogen within a stable ring and a reactive alkyne, makes it a valuable synthon for constructing more elaborate molecules.
Cycloaddition Reactions: The internal alkyne can participate in various cycloaddition reactions. For example, [3+2] cycloadditions with azides (a "click reaction") would yield triazole-containing structures, while gold-catalyzed intramolecular [3+2] cycloadditions could be explored if the piperidine nitrogen were part of a different tethered functional group. researchgate.netacs.org
Metal-Catalyzed Cross-Coupling: The alkyne moiety is a versatile handle for C-C bond formation. news-medical.net It can undergo reactions like Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings to link with other molecular fragments, building complex frameworks relevant to materials science and medicinal chemistry. nih.gov
Synthesis of Spirocyclic and Fused-Ring Systems: The piperidine ring itself can be a platform for further elaboration. Strategies involving intramolecular cyclization originating from the alkyne side chain could lead to novel spirocyclic or fused bicyclic systems, which are of great interest in drug discovery due to their conformational rigidity and three-dimensional complexity. researchgate.net For instance, a gold-catalyzed intramolecular cyclization could be envisioned to form such structures. nih.gov
Alkyne Metathesis: Ring-closing alkyne metathesis (RCAM) is a powerful tool for creating macrocycles. mdpi.com By designing appropriate precursors derived from this compound, this strategy could be employed to synthesize complex tetracyclic bis-piperidine alkaloids or other macrocyclic structures. mdpi.com
Advanced Mechanistic Studies of its Chemical Reactivity under Novel Catalytic Systems
Understanding the precise reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactivity of the alkyne in this compound under novel catalytic conditions presents a rich area for investigation.
Enantioselective Transformations: A key challenge is the development of catalytic systems that can control stereochemistry. Research into chiral catalysts for reactions such as asymmetric hydrogenation, hydroamination, or cyclization of the alkyne will be critical for producing enantiomerically pure piperidine derivatives for pharmacological testing. nih.govresearchgate.netresearchgate.net
Dual Catalysis Systems: The use of multiple catalysts in one pot to effect sequential or cascade reactions is a rapidly advancing field. For example, a dual system involving a photoredox catalyst and a transition metal catalyst (e.g., Ni/Ir) could enable novel cross-coupling reactions involving the alkyne. mdpi.com
Computational and Spectroscopic Analysis: In-depth mechanistic studies will employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling (e.g., Density Functional Theory - DFT). nih.govresearchgate.net These studies can elucidate transition states, reaction intermediates, and the precise role of the catalyst, guiding the design of more efficient and selective catalytic processes. nih.gov For example, DFT calculations can provide insights into the molecular geometry, electronic stability, and reactivity of piperidine analogues. researchgate.net
Exploration of Undiscovered Biological Targets via Proteomic or Metabolomic Approaches (in vitro/in silico context)
While the ultimate biological effects of a compound must be determined in vivo, modern in vitro and in silico techniques offer powerful predictive tools to guide research and identify potential therapeutic applications early in the discovery process. clinmedkaz.org The unique structure of this compound makes it a candidate for a wide range of biological activities. bohrium.comresearchgate.net
In Silico Target Prediction: Web-based tools like SwissTargetPrediction can forecast the most likely protein targets of a small molecule by comparing it to libraries of known active compounds. clinmedkaz.orgclinmedkaz.org Such analysis could reveal potential interactions with enzymes (kinases, proteases), G-protein-coupled receptors, or ion channels. clinmedkaz.org Similarly, the PASS (Prediction of Activity Spectra for Substances) tool can predict a broad spectrum of possible pharmacological effects. clinmedkaz.org
Molecular Docking Studies: Once potential protein targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound within the protein's active site. nih.gov This can provide structural hypotheses for the observed activity and guide the design of more potent analogues.
In Vitro Enzymatic and Cellular Assays: Based on in silico predictions, a panel of in vitro assays can be performed. For example, if predictions suggest activity against acetylcholinesterase or butyrylcholinesterase (targets relevant to Alzheimer's disease), enzymatic inhibition assays can be conducted to confirm and quantify this activity. nih.govmdpi.com
Chemical Proteomics: Advanced techniques like activity-based protein profiling (ABPP) could be employed. This involves designing a probe molecule based on the this compound scaffold to covalently label its protein targets directly within a complex biological sample (e.g., a cell lysate), allowing for their subsequent identification by mass spectrometry.
Table 2: Examples of Potential Biological Targets for Piperidine Derivatives
| Target Class | Specific Example | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Acetylcholinesterase (AChE) nih.gov | Alzheimer's Disease |
| HIV-1 Protease plos.org | Antiviral (HIV) | |
| Tyrosinase researchgate.net | Hyperpigmentation | |
| Receptors | Sigma Receptors (S1R, S2R) nih.gov | Neurodegenerative Disorders, Cancer |
| Dopamine (B1211576) Receptors (D2, D4) nih.gov | Schizophrenia, Parkinson's Disease | |
| Proteasomes | Pf20Sβ5 (in P. falciparum) nih.gov | Antimalarial |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govcas.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, significantly accelerating the research and development process. nih.govmdpi.com
Retrosynthesis Planning: AI-powered software can propose novel and efficient synthetic routes to this compound and its more complex derivatives. nih.govnih.govoptimlpse.co.uk These tools analyze millions of published reactions to suggest disconnections and reaction steps, potentially uncovering pathways that are more sustainable or cost-effective. bohrium.com
Reaction Outcome and Yield Prediction: ML models can be trained to predict the major products of a chemical reaction, including regioselectivity and stereoselectivity, and even estimate the potential yield. neurips.ccacs.orgcmu.edunips.cc This can save significant time and resources by helping chemists to prioritize experiments that are most likely to succeed. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nature.com By providing a set of target parameters (e.g., high affinity for a specific protein, favorable pharmacokinetic properties), these models can generate novel piperidine-based structures inspired by this compound for synthesis and testing. nih.gov
Property Prediction: AI algorithms can accurately predict various physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of a molecule before it is even synthesized. mdpi.com This allows for the early-stage filtering of candidates that are unlikely to become successful drugs, focusing resources on the most promising compounds.
The integration of these AI/ML approaches represents a paradigm shift, enabling a more data-driven and efficient exploration of the chemical space around this compound. mit.edu
Q & A
Basic Questions
Q. What are the key structural features of 1-(pent-3-yn-1-yl)piperidine, and how do they influence its reactivity?
- Answer : The compound features a piperidine ring (a saturated six-membered nitrogen heterocycle) substituted with a pent-3-yn-1-yl group. The alkyne moiety (C≡C) in the pentynyl chain introduces sp-hybridized carbons, enhancing reactivity in click chemistry (e.g., Huisgen cycloaddition) and cross-coupling reactions. The piperidine ring contributes to basicity (pKa ~11), enabling protonation under physiological conditions, which is critical for interactions with biological targets like neurotransmitter receptors. Structural characterization typically employs NMR (¹H/¹³C) to confirm regiochemistry and X-ray crystallography for 3D conformation analysis .
Q. What are common synthetic routes for this compound, and what reaction conditions optimize yield?
- Answer : Synthesis often involves:
- Step 1 : Alkylation of piperidine with 3-pentynyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C).
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key factors for yield optimization: - Use of anhydrous solvents to prevent hydrolysis.
- Catalytic Cu(I) to stabilize alkyne intermediates.
- Reaction time monitoring by TLC to avoid over-alkylation.
Typical yields range from 60–75% .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- Answer :
- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. For example, the compound’s logP (~2.5) suggests moderate bioavailability.
- Metabolic Stability : CYP450 isoform interactions are modeled using docking software (AutoDock Vina) to identify potential oxidation sites (e.g., alkyne or piperidine positions).
- Case Study : A derivative with a fluorinated piperidine showed 30% higher metabolic half-life in rat liver microsomes due to reduced CYP3A4 affinity .
Q. What strategies are effective in resolving conflicting bioactivity data for piperidine derivatives in receptor-binding assays?
- Answer : Contradictions may arise from assay conditions or structural variability. Mitigation approaches include:
- Dose-Response Refinement : Test across a broader concentration range (e.g., 1 nM–100 µM) to account for non-linear effects.
- Structural Analog Comparison :
| Derivative | Substituent | IC₅₀ (nM) | Notes |
|---|---|---|---|
| A | Pent-3-yn-1-yl | 120 ± 15 | High σ-receptor affinity |
| B | Cyclohexyl | 450 ± 30 | Reduced steric hindrance |
- Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) alongside radioligand assays to confirm specificity .
Q. How does the stereoelectronic environment of the alkyne group influence reactivity in this compound?
- Answer : The alkyne’s linear geometry and high electron density enable:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation (e.g., attaching fluorescent tags). Reaction efficiency depends on Cu(I) stabilization (e.g., TBTA ligand).
- Sonogashira Coupling : Cross-coupling with aryl halides requires Pd(0)/Cu(I) co-catalysts. Polar solvents (DMF) enhance Pd coordination.
- Theoretical Insights : DFT calculations (B3LYP/6-31G*) show alkyne LUMO energy (-1.2 eV) favors nucleophilic attack at the β-carbon .
Methodological Considerations
- Experimental Design : For bioactivity studies, include positive controls (e.g., known σ-receptor ligands) and account for solvent effects (DMSO ≤0.1% to avoid cytotoxicity) .
- Data Analysis : Use nonlinear regression (GraphPad Prism) for IC₅₀ calculations and apply Welch’s t-test for significance in heterogeneous variance scenarios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
